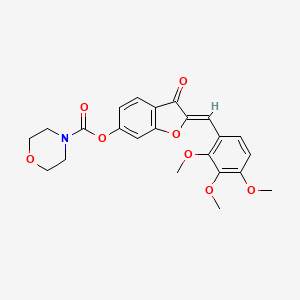

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO8/c1-27-17-7-4-14(21(28-2)22(17)29-3)12-19-20(25)16-6-5-15(13-18(16)32-19)31-23(26)24-8-10-30-11-9-24/h4-7,12-13H,8-11H2,1-3H3/b19-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPBZUMGGDYQPB-UNOMPAQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a synthetic organic compound notable for its complex structure and potential biological activities. This compound belongs to the class of benzofuran derivatives and features multiple functional groups that enhance its reactivity and pharmacological properties. The molecular formula is C21H21NO7, with a molecular weight of approximately 399.399 g/mol.

Chemical Structure and Properties

The compound's structure includes a benzofuran core substituted with a morpholine and a trimethoxybenzylidene moiety. The presence of carbonyl, methoxy, and carbamate groups suggests significant interaction potential with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H21NO7 |

| Molecular Weight | 399.399 g/mol |

| Functional Groups | Carbonyl, Methoxy |

| Solubility | Moderate in organic solvents |

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Properties

Preliminary studies suggest that this compound may inhibit specific enzymes involved in cell proliferation, indicating potential anticancer properties. Its structural similarities to known anticancer agents enhance interest in its development as a therapeutic candidate.

Antioxidant Activity

Compounds with similar structures have demonstrated antioxidant properties. The presence of methoxy groups is often associated with increased radical scavenging activity, which can protect cells from oxidative stress .

The mechanism of action for this compound likely involves binding to specific enzymes or receptors within biological systems. The interactions may modulate enzyme activity or influence cellular signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways affected by this compound.

Case Studies and Research Findings

- Anticancer Activity : A study involving structurally similar compounds indicated significant inhibition of cancer cell lines through enzyme inhibition pathways.

- Antioxidant Activity Assessment : In vitro assays demonstrated that compounds with methoxy substitutions exhibited enhanced antioxidant capacity compared to their unsubstituted counterparts.

- Antibacterial Screening : Related benzofuran derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity that warrants further investigation into the target compound.

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (Z)-configured benzofuran derivatives with methoxy-substituted benzylidene moieties?

- Methodology : Use a multi-step approach involving (i) base-mediated condensation of 3-oxo-2,3-dihydrobenzofuran-6-yl precursors with 2,3,4-trimethoxybenzaldehyde under controlled pH (e.g., NaH in THF at 0°C) to form the Z-isomer selectively . (ii) Purify intermediates via column chromatography, and confirm stereochemistry via NOESY NMR (cross-peaks between benzylidene protons and benzofuran protons). (iii) Couple the benzofuran intermediate with morpholine-4-carbonyl chloride using DCC/DMAP catalysis .

Q. How can the Z-configuration of the benzylidene group be unambiguously confirmed?

- Methodology : Combine X-ray crystallography (using SHELX or WinGX for refinement ) with spectroscopic data. For X-ray analysis, collect high-resolution data (e.g., Cu-Kα radiation, 100 K), solve the structure via direct methods, and refine with SHELXL. The Z-configuration is confirmed by the torsion angle between the benzylidene and benzofuran planes (typically <10°) . For NMR, observe NOE correlations between the benzylidene α-proton (δ ~7.5 ppm) and the benzofuran β-proton (δ ~6.8 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and substituent effects?

- Methodology :

- NMR : ¹H/¹³C NMR to identify methoxy (δ ~3.8–4.0 ppm), benzofuran carbonyl (δ ~170 ppm), and morpholine carbamate (δ ~165 ppm).

- IR : Confirm carbonyl stretches (C=O at ~1740 cm⁻¹ for benzofuran, ~1680 cm⁻¹ for carbamate).

- HRMS : Validate molecular formula (e.g., [M+H]⁺ for C₂₄H₂₅NO₈⁺).

- HPLC-PDA : Assess purity (>98%) using a C18 column (MeCN/H₂O gradient) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize E-isomer formation during benzylidene coupling?

- Methodology :

- Kinetic control : Use polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C) to favor Z-isomer formation via steric hindrance .

- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to stabilize the transition state, as shown in analogous thiazolidinone syntheses .

- Post-reaction analysis : Quantify Z/E ratios via ¹H NMR integration of vinylic protons (Z: δ ~7.2–7.4 ppm; E: δ ~7.6–7.8 ppm) .

Q. What computational or experimental approaches resolve contradictions in crystallographic vs. spectroscopic data for substituent orientation?

- Methodology :

- DFT calculations : Optimize the structure at the B3LYP/6-31G(d) level and compare calculated vs. experimental NMR/IR spectra.

- Multi-temperature XRD : Collect data at 100 K and 298 K to assess thermal motion effects on methoxy group orientations .

- Dynamic NMR : Detect rotational barriers of methoxy groups (if any) via variable-temperature ¹H NMR .

Q. How do structural modifications (e.g., methoxy → hydroxy substitution) impact biological activity?

- Methodology :

- SAR studies : Synthesize analogs (e.g., replace 4-OCH₃ with 4-OH via demethylation with BBr₃) .

- Assays : Test cytotoxicity (MTT assay), kinase inhibition (FRET-based), or anti-inflammatory activity (COX-2 ELISA). Compare IC₅₀ values to correlate substituent effects with potency.

- Molecular docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., tubulin) and quantify interactions (H-bonds, π-stacking) .

Q. What challenges arise in refining crystallographic data for compounds with flexible morpholine-carboxylate groups?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。